5-(2-Formylphenyl)picolinonitrile
Overview
Description
5-(2-Formylphenyl)picolinonitrile: is an organic compound with the molecular formula C13H8N2O It is a derivative of picolinonitrile, featuring a formyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with 2-cyanopyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Formylphenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 5-(2-Carboxyphenyl)picolinonitrile.
Reduction: 5-(2-Hydroxyphenyl)picolinonitrile.
Substitution: 5-(2-Formylphenyl)picolinamide.
Scientific Research Applications
Chemistry: 5-(2-Formylphenyl)picolinonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(2-Formylphenyl)picolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl and nitrile groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
2-Cyanopyridine: A precursor in the synthesis of 5-(2-Formylphenyl)picolinonitrile.
5-(2-Carboxyphenyl)picolinonitrile: An oxidation product of this compound.
5-(2-Hydroxyphenyl)picolinonitrile: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both formyl and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-formylphenyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-12-6-5-10(8-15-12)13-4-2-1-3-11(13)9-16/h1-6,8-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGBTTUBPWETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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